molecular formula C13H20NNaO5 B12215477 [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate

[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate

Cat. No.: B12215477
M. Wt: 293.29 g/mol
InChI Key: BKGUUWXFLHKRBI-UHFFFAOYSA-M
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Description

[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hydroxy group, and a substituted acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate typically involves multiple steps. One common method includes the reaction of a suitable oxazolidinone precursor with an appropriate acylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the acetate group can produce a variety of substituted oxazolidinones .

Scientific Research Applications

[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy and oxazolidinone groups can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate lies in its oxazolidinone ring combined with the hydroxy and substituted acetate groups. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H20NNaO5

Molecular Weight

293.29 g/mol

IUPAC Name

sodium;2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate

InChI

InChI=1S/C13H21NO5.Na/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12;/h6,18H,5,7-8H2,1-4H3,(H,15,16);/q;+1/p-1

InChI Key

BKGUUWXFLHKRBI-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C.[Na+]

Origin of Product

United States

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